molecular formula C20H18N2O2S B2934863 Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-58-3

Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B2934863
CAS No.: 477854-58-3
M. Wt: 350.44
InChI Key: ROWCFXRPALPPMB-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a sulfanyl group at position 4 (3-methylphenyl substituent), a phenyl group at position 2, and an ethyl carboxylate ester at position 3. The 3-methylphenyl sulfanyl moiety introduces steric bulk and moderate lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name

ethyl 4-(3-methylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-24-20(23)17-13-21-18(15-9-5-4-6-10-15)22-19(17)25-16-11-7-8-14(2)12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWCFXRPALPPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC=CC(=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, with CAS number 477854-58-3, is a compound characterized by its unique molecular structure, which includes a pyrimidine ring and a sulfanyl group. Its molecular formula is C20H18N2O2SC_{20}H_{18}N_{2}O_{2}S and it has a molar mass of approximately 350.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential against certain bacterial strains, indicating its use as an antimicrobial agent.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Anticancer Studies :
    • In vitro studies demonstrated that this compound could induce apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic cell death.
    • Another research highlighted its ability to inhibit the migration of cancer cells, suggesting potential applications in metastasis prevention.
  • Anti-inflammatory Research :
    • Animal models treated with this compound showed decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineConcentrationEffect Observed
AntimicrobialStaphylococcus aureus>50 µg/mLSignificant growth inhibition
AnticancerMCF-7 (Breast Cancer)10 µMInduction of apoptosis
Anti-inflammatoryAnimal ModelNot specifiedDecrease in TNF-alpha levels

Comparison with Similar Compounds

Sulfanyl-Substituted Pyrimidinecarboxylates

Compound Name Substituents (Position 4) Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (Target) 3-methylphenylsulfanyl Phenyl C₂₀H₁₈N₂O₂S 350.44* High lipophilicity (predicted)
Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate 4-chlorophenylsulfanyl Phenyl C₁₉H₁₅ClN₂O₂S 370.85 Boiling point: 453.8±45.0°C; Density: 1.36±0.1 g/cm³
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate 2-chlorophenylsulfanyl Methylsulfanyl C₁₄H₁₃ClN₂O₂S₂ 356.85 Noted for robust crystallinity

Notes:

  • Chlorine substituents (e.g., 4-chlorophenyl in ) increase molecular weight and polarity, which may improve binding affinity in polar active sites.

Amino- and Thiazinan-Substituted Pyrimidinecarboxylates

Compound Name Substituents (Position 4) Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 4-(methylamino)-2-phenyl-5-pyrimidinecarboxylate Methylamino Phenyl C₁₄H₁₅N₃O₂ 257.29 Higher solubility due to amino group
Ethyl 4-(benzylamino)-2-phenyl-5-pyrimidinecarboxylate Benzylamino Phenyl C₂₀H₁₉N₃O₂ 333.39 Increased steric bulk from benzyl group
Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate 1,4-Thiazinan Phenyl C₁₇H₁₉N₃O₂S 329.42 Sulfur in thiazinan may enhance redox activity

Notes:

  • Amino groups (e.g., methylamino, benzylamino) at position 4 improve water solubility but may reduce membrane permeability compared to sulfanyl analogs .

Complex Heterocyclic Derivatives

  • Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS: 477854-48-1): Features a dichlorobenzoylamino-phenoxy group at position 4, increasing molecular weight (MW: 502.35) and complexity. This compound is hypothesized to exhibit enhanced target specificity due to the dichlorobenzoyl moiety .

Research Findings and Implications

Substituent Effects on Physicochemical Properties

  • Thermal Stability : Chloro-substituted derivatives (e.g., ) exhibit higher predicted boiling points (~450°C) compared to methyl-substituted analogs, suggesting stronger intermolecular forces .

Q & A

Q. What crystallographic challenges arise from flexible substituents, and how are they mitigated?

  • Methodological Answer : Flexible groups (e.g., ethyl ester) may cause disorder. Use restraints (SHELXL DEFS/DANG) to model plausible conformations. Low-temperature XRD (100 K) reduces thermal motion artifacts .

Data Contradiction & Validation

Q. How to interpret conflicting mass spectrometry and elemental analysis data?

  • Methodological Answer : Recalibrate MS instruments and cross-check with isotopic patterns. For elemental analysis, ensure combustion completeness and compare results with computational stoichiometry .

Q. Why might computational IR spectra deviate from experimental FT-IR results?

  • Methodological Answer : Gas-phase DFT calculations (B3LYP/6-31G*) may neglect solvent or crystal-packing effects. Apply implicit solvent models (e.g., PCM) or compare with solid-state IR to align theory and experiment .

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